3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining an aminophenyl group, a thioether linkage, an isoxazole ring, and a pyrrolidine-2,5-dione core, which contributes to its diverse chemical reactivity and biological activity.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Protein Binding: Studied for its ability to bind to certain proteins, affecting their function.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Materials Science: Utilized in the synthesis of novel materials with specific properties.
Chemical Sensors: Employed in the development of sensors for detecting specific analytes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Thioether Formation: The thioether linkage is introduced by reacting a thiol with a suitable halide or sulfonate ester.
Pyrrolidine-2,5-dione Core Construction: This core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative.
Final Coupling: The aminophenyl group is introduced in the final step through a nucleophilic substitution reaction, where the amine group reacts with a leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to increase reaction rates and yields.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, sulfonates, and other electrophiles.
Cyclization Conditions: Acidic or basic conditions, depending on the specific reaction pathway.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Cyclized Products: From intramolecular cyclization reactions.
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these biomolecules. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved often include signal transduction cascades, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Aminophenyl)thio]-1-(5-methylisoxazol-3-yl)-pyrrolidine-2,5-dione analogs: Compounds with slight modifications in the aminophenyl or isoxazole groups.
Thioether-containing pyrrolidine derivatives: Compounds with similar thioether linkages and pyrrolidine cores.
Isoxazole-containing compounds: Molecules featuring the isoxazole ring but different substituents.
Uniqueness
Structural Complexity: The combination of an aminophenyl group, thioether linkage, isoxazole ring, and pyrrolidine-2,5-dione core is unique.
Reactivity: The compound’s diverse functional groups allow it to participate in a wide range of chemical reactions.
Biological Activity: Its ability to interact with various biological targets makes it a valuable compound in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-aminophenyl)sulfanyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-8-6-12(16-20-8)17-13(18)7-11(14(17)19)21-10-4-2-9(15)3-5-10/h2-6,11H,7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASWTPIXTRIMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.